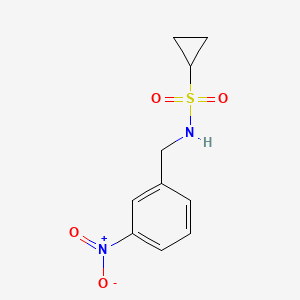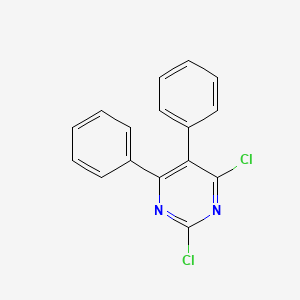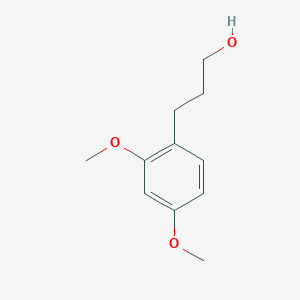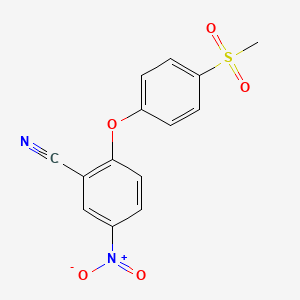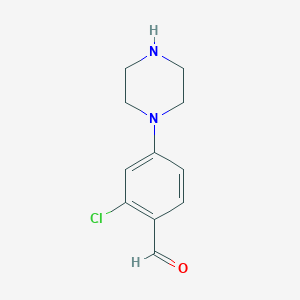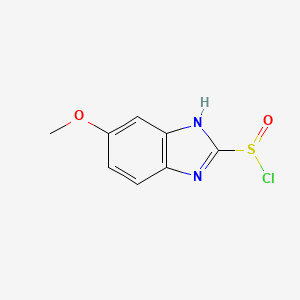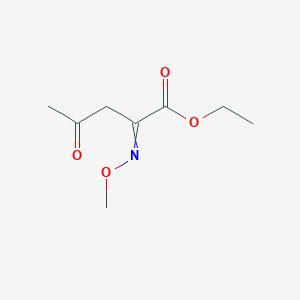
3-ethyl-1-methylquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-1-methylquinoxalin-2(1H)-one is an organic compound belonging to the quinoxalinone family. Quinoxalinones are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-methylquinoxalin-2(1H)-one typically involves the condensation of 3-ethyl-1-methylquinoxaline-2,3-dione with appropriate reagents under controlled conditions. One common method involves the reaction of 3-ethyl-1-methylquinoxaline-2,3-dione with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-ethyl-1-methylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxalinone to its corresponding dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-ethyl-1-methylquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 3-ethyl-1-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways in microorganisms or cancer cells. It may also interact with DNA or proteins, leading to changes in cellular function and viability.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-2-methylquinoxaline: Similar structure but lacks the carbonyl group at the 2-position.
1-Methyl-2(1H)-quinoxalinone: Similar structure but lacks the ethyl group at the 3-position.
2,3-Dimethylquinoxaline: Similar structure but lacks the carbonyl group and has two methyl groups at the 2 and 3 positions.
Uniqueness
3-ethyl-1-methylquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the carbonyl group, allows for unique interactions with biological targets and enhances its potential as a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
3-ethyl-1-methylquinoxalin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-3-8-11(14)13(2)10-7-5-4-6-9(10)12-8/h4-7H,3H2,1-2H3 |
Clave InChI |
IJVQLTINNVPBCG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=CC=CC=C2N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B8748303.png)
![1-[(2-Chlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B8748311.png)
![4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B8748312.png)

